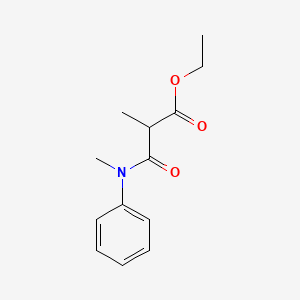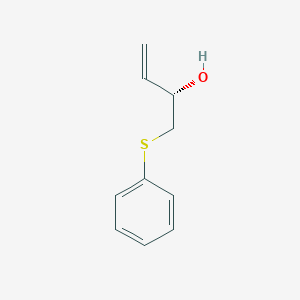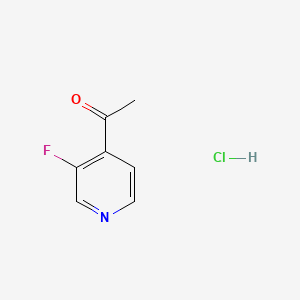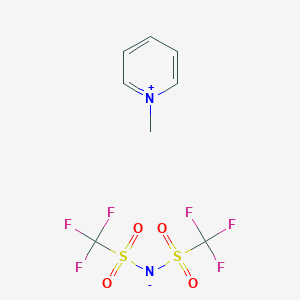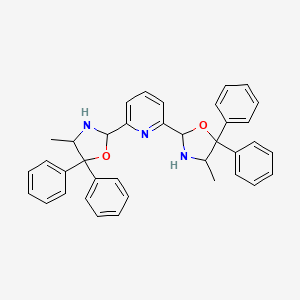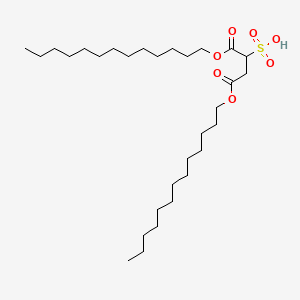
Ditridecyl sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ditridecyl sulfosuccinate is a surfactant widely used in various industrial and cosmetic applications. It is known for its ability to act as a foaming agent, skin cleansing agent, and solubilizer. This compound increases the solubility of substances that are only slightly soluble in water, making it a valuable ingredient in many formulations .
Métodos De Preparación
The preparation of ditridecyl sulfosuccinate typically involves an esterification reaction followed by sulfonation. The synthetic route can be summarized as follows:
Esterification Stage: This involves the reaction of tridecyl alcohol with maleic anhydride in the presence of a catalyst and a color fixative. The reaction is carried out at elevated temperatures to form ditridecyl maleate.
Sulfonation Stage: The ditridecyl maleate is then subjected to a sulfonation reaction with sodium bisulfite in an aqueous medium.
Industrial production methods often optimize these reactions to reduce costs and improve yield. For instance, the use of specific catalysts and reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Ditridecyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of sulfonic acids.
Reduction: Although less common, reduction reactions can modify the sulfonate group.
Substitution: This is a more typical reaction where the sulfonate group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ditridecyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: In biological research, it is employed to enhance the solubility of hydrophobic compounds, facilitating their study and application.
Medicine: this compound is used in pharmaceutical formulations as an emulsifying agent and to improve the bioavailability of certain drugs.
Industry: It finds applications in cosmetics, detergents, and other personal care products due to its excellent foaming and cleansing properties
Mecanismo De Acción
The mechanism of action of ditridecyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule are oriented towards the center, and the hydrophilic heads are exposed to the aqueous environment. This micellar structure enables the solubilization of otherwise insoluble compounds .
Comparación Con Compuestos Similares
Ditridecyl sulfosuccinate can be compared with other dialkyl sulfosuccinate salts, such as:
- Diethylhexyl sodium sulfosuccinate
- Dioctyl sodium sulfosuccinate
- Diamyl sodium sulfosuccinate
- Dicapryl sodium sulfosuccinate
While these compounds share similar surfactant properties, this compound is unique due to its specific alkyl chain length, which can influence its solubility, foaming ability, and overall performance in various applications .
Propiedades
Número CAS |
18271-58-4 |
|---|---|
Fórmula molecular |
C30H58O7S |
Peso molecular |
562.8 g/mol |
Nombre IUPAC |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,33,34,35) |
Clave InChI |
ICAXUQIEOXHXKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O |
Descripción física |
Clear colorless liquid; [MP Biomedical MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


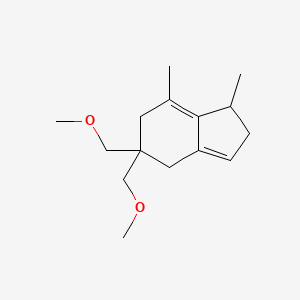
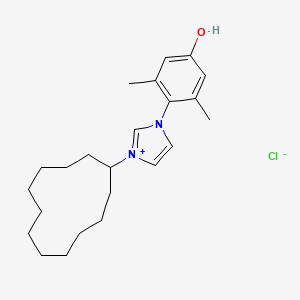
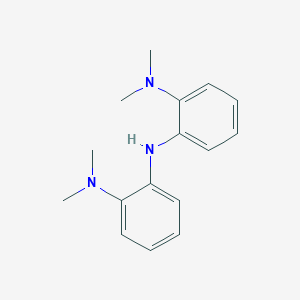
![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
